molecular formula C10H20N2O B13162101 2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol

2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol

Cat. No.: B13162101
M. Wt: 184.28 g/mol
InChI Key: GUOIVNPPXBEUPW-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is a chemical compound that features a cyclobutane ring substituted with a hydroxyl group and a 4-ethylpiperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol typically involves the reaction of cyclobutanone with 4-ethylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production scale, cost, and environmental considerations. Industrial production methods are designed to maximize efficiency and minimize waste, often incorporating advanced techniques such as automated reaction monitoring and control.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The piperazine moiety can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield cyclobutanone derivatives, while substitution reactions can produce a variety of piperazine-containing compounds.

Scientific Research Applications

2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response. The exact pathways involved can vary and are typically elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Methylpiperazin-1-yl)cyclobutan-1-ol
  • 2-(4-Propylpiperazin-1-yl)cyclobutan-1-ol
  • 2-(4-Butylpiperazin-1-yl)cyclobutan-1-ol

Uniqueness

2-(4-Ethylpiperazin-1-yl)cyclobutan-1-ol is unique due to the presence of the ethyl group on the piperazine ring, which can influence its chemical reactivity and biological activity. This structural feature may confer specific properties that distinguish it from other similar compounds, making it valuable for certain applications.

Properties

IUPAC Name

2-(4-ethylpiperazin-1-yl)cyclobutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O/c1-2-11-5-7-12(8-6-11)9-3-4-10(9)13/h9-10,13H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUOIVNPPXBEUPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2CCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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